2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol
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Overview
Description
2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol is a chemical compound with a complex structure that includes aromatic rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-methyl-6-propan-2-ylphenol in the presence of an amine catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of high-efficiency catalysts and continuous monitoring systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, or reduced forms, depending on the specific reaction conditions.
Scientific Research Applications
2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-Dimethoxyphenyl)methylideneamino]-2-(8-quinolinyloxy)acetamide
Sinensetin: 2-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one
Uniqueness
2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6344-16-7 |
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Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C19H23NO3/c1-12(2)15-8-6-13(3)18(19(15)21)20-11-14-7-9-16(22-4)17(10-14)23-5/h6-12,21H,1-5H3 |
InChI Key |
PVQAEGLMRWCGEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)N=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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